Methyl 1h-indazole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSICEWIXLMXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301622 | |
| Record name | methyl 1h-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170487-40-8 | |
| Record name | methyl 1h-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Indazole Heterocycles in Advanced Chemical Research
Indazole and its derivatives are a class of heterocyclic compounds that have become increasingly important in pharmaceutical and materials chemistry. nih.govresearchgate.net Though rarely found in nature, synthetic indazoles exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comnih.gov This has made the indazole nucleus a privileged scaffold in drug discovery, with several indazole-containing drugs commercially available for the treatment of various diseases. nih.gov For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug. nih.gov
The versatility of the indazole ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its biological and physical properties. mdpi.com This structural flexibility is a key reason for its prominence in the development of new therapeutic agents and advanced materials. Researchers are continually exploring novel indazole derivatives for a range of applications, from potent kinase inhibitors for cancer treatment to agents targeting parasitic diseases. nih.govnih.gov
Overview of Methyl 1h Indazole 6 Carboxylate Within Indazole Research
Methyl 1H-indazole-6-carboxylate is a specific derivative of the indazole family that serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure features a methyl ester group at the 6-position of the indazole ring, providing a reactive site for further chemical modifications.
This compound is of particular interest to medicinal chemists as a starting material or key intermediate in the synthesis of pharmacologically active compounds. hanyang.ac.kr For example, it has been utilized in the creation of inhibitors for enzymes like FMS-like tyrosine kinase 3 (FLT3), which is a target in the treatment of acute myeloid leukemia. hanyang.ac.kr The ability to functionalize both the indazole nitrogen and the ester group makes this compound a versatile tool in the construction of diverse molecular architectures.
Historical Development of Indazole Synthesis Methodologies in Academia
The synthesis of the indazole core has been a subject of extensive research for over a century, with the first synthesis reported by Emil Fischer in the late 19th century. researchgate.net Early methods often involved harsh reaction conditions and limited substrate scope. Over the years, a plethora of synthetic routes have been developed, reflecting the evolution of organic chemistry.
Classical methods for constructing the indazole ring system include the cyclization of o-toluidines and the reaction of salicylaldehydes with hydrazine (B178648). researchgate.netchemicalbook.com More contemporary approaches have focused on transition metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group tolerance. researchgate.net Catalysts based on copper, palladium, and rhodium have been successfully employed in the formation of the indazole ring through various C-H activation and cross-coupling strategies. mdpi.comnih.gov The development of one-pot syntheses and the use of greener, more environmentally friendly methods are also prominent trends in modern indazole synthesis. chemicalbook.comorganic-chemistry.org
Current Research Trends and Challenges in Indazole Chemistry
Strategic Approaches to Indazole Core Construction
The formation of the bicyclic indazole ring system is the cornerstone of synthesizing a wide array of derivatives. Modern organic synthesis offers several powerful methods to achieve this, including annulation reactions and transition-metal-catalyzed C-H functionalizations.
Annulation Reactions for Indazole Ring Formation
Annulation, or ring-forming, reactions are a direct and efficient way to construct the indazole core. A prominent strategy is the [3+2] annulation, which involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole (B372694) ring fused to a benzene (B151609) ring. One such method involves the cycloaddition of arynes with diazo compounds, often generated in situ from N-tosylhydrazones. researchgate.net This approach provides a versatile route to 3-substituted indazoles. researchgate.net
Another advanced annulation strategy employs rhodium(III)-catalysis for the reaction of azobenzenes with sulfoxonium ylides, leading to the formation of 3-acyl (2H)-indazoles. unimi.itsigmaaldrich.com This process proceeds through C-H functionalization followed by an intramolecular annulation. sigmaaldrich.com Transition-metal-catalyzed C-H activation and annulation sequences, in general, have become a favored tool for creating functionalized indazoles due to their efficiency and tolerance of various functional groups. nih.gov
Table 1: Examples of Annulation Reactions for Indazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| [3+2] Cycloaddition | Arynes + N-Tosylhydrazones | Mild conditions | 3-Substituted 1H-Indazoles |
| Rh(III)-Catalyzed Annulation | Azobenzenes + Sulfoxonium Ylides | Rh(III) catalyst | 3-Acyl (2H)-Indazoles |
| [3+2] Annulation | Arynes + α-substituted α-diazomethylphosphonates | Simple reaction conditions | 3-Alkyl/Aryl-1H-indazoles |
Palladium-Catalyzed C-H Amination Routes to 1H-Indazoles
Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of N-heterocycles like indazoles. nih.gov These methods often involve the intramolecular amination of a C-H bond, which is an atom-economical approach to cyclization.
One established method is the intramolecular Buchwald-Hartwig amination of precursors such as 2-halobenzophenone tosylhydrazones. bldpharm.com This reaction can proceed under very mild conditions, making it suitable for substrates with sensitive functional groups. bldpharm.com A related and more direct approach involves the palladium-catalyzed C-H activation of benzophenone (B1666685) tosylhydrazones, followed by intramolecular amination. This strategy avoids the need for a pre-installed halogen atom at the ortho position. bldpharm.com Furthermore, palladium-catalyzed double C(sp²)–H bond functionalization, triggered by a nitration/cyclization sequence, presents another advanced route to indazole derivatives. nih.gov The versatility of palladium catalysis allows for a wide range of functional groups on the starting materials, leading to diverse indazole products. nih.govbldpharm.com
Table 2: Palladium-Catalyzed Routes to Indazoles
| Strategy | Substrate Example | Catalyst System Example | Key Transformation |
|---|---|---|---|
| Intramolecular Buchwald-Hartwig Amination | 2-Halobenzophenone tosylhydrazones | Palladium catalyst | C-N bond formation via cyclization |
| Intramolecular C-H Amination | Benzophenone tosylhydrazones | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | C-H activation followed by C-N bond formation |
| Sequential Nitration/Cyclization | Sulfonyl hydrazides | Palladium catalyst | Double C(sp²)-H functionalization |
Copper-Mediated and Silver(I)-Mediated Synthetic Pathways
Copper and silver catalysts offer alternative and efficient pathways for indazole synthesis, often proceeding through different mechanisms than palladium-catalyzed reactions.
A noteworthy method is the silver(I)-mediated intramolecular oxidative C-H amination. thieme-connect.deresearchgate.net This process has proven effective for constructing a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to synthesize. thieme-connect.de Mechanistic studies suggest that this reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. thieme-connect.de
Copper catalysis is also widely employed in indazole synthesis. One approach is the copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes, which forms 3-alkenyl-2H-indazoles through C-N bond formation and a subsequent 1,2-hydride shift. Another powerful strategy is the copper-catalyzed reaction of 2-haloarylcarbonyl compounds with hydrazines. This one-step method is regioselective and utilizes an inexpensive CuO catalyst. Additionally, copper can catalyze the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to yield substituted 3-aminoindazoles. researchgate.net
Table 3: Copper- and Silver-Mediated Indazole Synthesis
| Metal | Reaction Type | Substrate Example | Key Features |
|---|---|---|---|
| Silver(I) | Intramolecular Oxidative C-H Amination | N-Aryl-N'-arylhydrazones | Efficient for various 3-substituted indazoles; proceeds via SET mechanism. thieme-connect.de |
| Copper | Intramolecular Cyclization | 2-Alkynylazobenzenes | Forms 3-alkenyl-2H-indazoles; catalytic amounts of copper required. |
| Copper | Cyclization/Dehydration | 2-Haloaryl ketones and hydrazines | Regioselective; uses inexpensive CuO catalyst. |
| Copper | Cascade Coupling/Condensation | 2-Halobenzonitriles and hydrazine esters | Provides access to 3-aminoindazoles. researchgate.net |
Functionalization and Derivatization at the Indazole Core
Once the indazole core is formed, or by using a pre-functionalized starting material, specific groups can be introduced at various positions. The introduction of a carboxylate group at the C6 position is a key step in the synthesis of the target compound.
Introduction of the Carboxylate Moiety at C6
The synthesis of this compound can be achieved by starting with an aromatic precursor that already contains the required methyl and amino groups, which are then transformed into the pyrazole part of the indazole ring. For example, the synthesis can commence from Methyl 3-amino-4-methylbenzoate. The cyclization of this precursor, typically through a diazotization reaction, leads directly to the formation of the indazole ring with the methyl carboxylate group at the desired C6 position.
Carbonylation Reactions with Methyl Formate (B1220265)
Carbonylation reactions represent a powerful method for introducing carbonyl groups, including esters, into aromatic systems. This is typically achieved using carbon monoxide (CO) gas in the presence of a transition metal catalyst, such as palladium.
In the context of creating a methyl ester, methyl formate can serve as a liquid and therefore more manageable surrogate for toxic and gaseous carbon monoxide. bldpharm.com The general mechanism involves the in situ decomposition of methyl formate to release CO. While the use of methyl formate as a CO surrogate is documented for the synthesis of other N-heterocycles, such as indoles from o-nitrostyrenes, its specific application for the direct C-H carbonylation of an indazole at the C6 position to yield this compound is not extensively reported in the surveyed scientific literature. bldpharm.com The synthesis of methyl formate itself can be achieved through the carbonylation of methanol, a reaction that can be catalyzed by systems like potassium methoxide, sometimes with a co-catalyst such as Mo(CO)₆. researchgate.net The application of such carbonylation chemistry directly to a pre-formed indazole core would require specific activation of the C6 C-H bond, a challenging but potentially feasible transformation under appropriate catalytic conditions.
Synthetic Methodologies for this compound and Its Analogs
The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, owing to the prevalence of the indazole scaffold in a wide array of therapeutic agents. This compound serves as a valuable building block in this field, and its chemical manipulation, particularly at the nitrogen and aromatic ring positions, is critical for developing new molecular entities. This article explores key synthetic methodologies focusing on this compound and its analogs, detailing strategies for regioselective alkylation, aromatic ring substitution, and carboxylate group transformations.
2 Regioselective Alkylation Strategies (N1 vs. N2) in Indazole Synthesis
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in alkylation reactions. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, posing significant purification challenges. nih.gov The development of regioselective alkylation methods is therefore of high synthetic importance. The outcome of the alkylation is governed by a delicate interplay of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed. nih.gov
The two principal tautomers of an unsubstituted indazole are the 1H-indazole and the 2H-indazole. The 1H form is generally the more thermodynamically stable tautomer. nih.govbeilstein-journals.org However, the distribution of alkylation products depends heavily on the reaction pathway and the nature of the intermediates formed.
1 Influence of Reaction Conditions on Regioselectivity
The choice of base and solvent plays a pivotal role in directing the regioselectivity of indazole alkylation. These conditions dictate the nature of the indazolide anion and its counter-ion, influencing whether the reaction proceeds via a tight ion pair or a solvent-separated ion pair, which in turn affects the accessibility of the N1 and N2 positions to the electrophile.
High N1-selectivity is often observed when using sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov For instance, the alkylation of a C3-substituted methyl indazole carboxylate with an alkyl bromide in the presence of NaH in THF at elevated temperatures (50 °C) can proceed with excellent N1-selectivity (>99:1). nih.gov This preference is attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion. It is postulated that the cation coordinates to the N2 nitrogen and a nearby electron-rich atom (like the oxygen of a C3-carboxylate), sterically hindering the approach of the electrophile to N2 and directing it to the N1 position. nih.gov
Conversely, the use of more polar solvents, such as dimethylformamide (DMF), can disrupt this tight ion pair, leading to solvent-separated ions. This increased separation diminishes the directing effect of the cation, resulting in a significant drop in N1-regioselectivity. nih.gov The choice of the cation itself is also crucial; studies with various alkali metal hydrides (LiH, NaH, KH) and amide bases (NaNH2, NaHMDS, LDA) in THF have shown a high preference for N1-alkylation, reinforcing the importance of the base-solvent system in controlling the reaction outcome. nih.gov
The electronic nature and position of substituents on the benzene ring also exert a strong influence. For indazoles with an electron-withdrawing group like a carboxylate at the C7 position, excellent N2-regioselectivity can be achieved. nih.gov This suggests that chelation and electronic effects can be finely tuned to favor one regioisomer over the other.
Below is an interactive table summarizing the influence of various reaction conditions on the N-alkylation of a model indazole, methyl 1H-indazole-3-carboxylate.
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| NaH | THF | 50 | >99:1 | nih.gov |
| Cs₂CO₃ | THF | 50 | 6.8:1 | nih.gov |
| NaH | DMF | 50 | 1.8:1 | nih.gov |
| KH | THF | 50 | 11:1 | nih.gov |
| NaHMDS | THF | 50 | >99:1 | nih.gov |
2 Mitsunobu Conditions for Selective N-Alkylation
The Mitsunobu reaction provides an alternative and effective method for achieving selective N2-alkylation of indazoles. nih.govbeilstein-journals.org This reaction typically involves an alcohol, a phosphine (B1218219) (like triphenylphosphine, TPP), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).
When an indazole, such as methyl 1H-indazole-3-carboxylate, is subjected to Mitsunobu conditions with an alcohol (e.g., n-pentanol), a strong preference for the formation of the N2-alkylated regioisomer is observed. nih.govbeilstein-journals.org For example, the reaction can yield the N2 and N1 isomers in a ratio of approximately 2.5:1. nih.govbeilstein-journals.org The proposed mechanism suggests that the phosphine intermediate formed during the reaction may engage in chelation or other non-covalent interactions that favor nucleophilic attack from the N2 position. nih.gov This method is particularly valuable as it offers a complementary regiochemical outcome to the hydride-based methods, providing a synthetic route to N2-substituted indazoles which are prevalent in many biologically active molecules. nih.govwuxibiology.comorganic-chemistry.org
3 Substitution Reactions on the Benzene Ring of the Indazole Scaffold
Functionalization of the benzenoid ring of the indazole core is a key strategy for modulating the pharmacological properties of indazole-based compounds. Electrophilic aromatic substitution reactions, such as halogenation and nitration, allow for the introduction of important pharmacophores onto the scaffold. The position of substitution is directed by the combined electronic effects of the fused pyrazole ring and any existing substituents, such as the methyl carboxylate group.
1 Halogenation and Nitro Group Introduction
Halogenation: The introduction of halogen atoms onto the indazole ring can be achieved through electrophilic halogenation. For instance, bromination of an indazole-carboxylate can be performed using N-bromosuccinimide (NBS) as the bromine source. The reaction is often carried out in a polar aprotic solvent like DMF or dichloromethane (B109758) (DCM), sometimes with an acidic catalyst. The regioselectivity is dictated by the directing effects of the existing ring system. For this compound, electrophilic attack is anticipated at positions C3, C5, and C7, which are activated by the pyrazole nitrogens, though C3 is often the most reactive site in 1H-indazoles. However, substitution can also occur on the benzene ring, leading to products like Methyl 4-bromo-1H-indazole-6-carboxylate. bldpharm.com Careful control of reaction conditions is necessary to achieve selective mono-halogenation and avoid the formation of multiple isomers.
Nitration: The introduction of a nitro group is a common transformation used to create intermediates for further functionalization, such as reduction to an amine. Nitration of the indazole ring is typically accomplished using a mixture of nitric acid and sulfuric acid. Studies on 6-nitro-1H-indazoles show that they are key intermediates in various synthetic pathways. nih.gov For this compound, nitration would be expected to occur at one of the available positions on the benzene ring, guided by the deactivating carboxylate group and the activating/directing pyrazole ring. This can lead to the formation of compounds such as methyl 5-nitro-1H-indazole-6-carboxylate.
4 Transformations of the Carboxylate Group
The ester functional group at the C6 position is a versatile handle for further synthetic modifications. It can be readily converted into other functional groups, significantly expanding the chemical diversity accessible from the parent molecule.
1 Hydrolysis to 1H-Indazole-6-carboxylic Acid
One of the most fundamental transformations of the methyl carboxylate group is its hydrolysis, or saponification, to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate salt. google.com The resulting 1H-Indazole-6-carboxylic acid is itself a valuable intermediate, enabling the formation of amides, other esters, or can participate in various decarboxylation or other acid-mediated reactions. sigmaaldrich.comsigmaaldrich.com
Reduction to Alcohol and Oxidation to Aldehyde
The functionalization of the carboxylate group in this compound is a key step in the synthesis of more complex indazole-based molecules. A common transformation involves its reduction to a primary alcohol, which can then be oxidized to the corresponding aldehyde, providing a versatile synthetic handle for further modifications.
The reduction of the ester to an alcohol is typically achieved using powerful reducing agents. A documented procedure involves the initial protection of the indazole nitrogen, for example, with a tetrahydropyranyl (THP) group, to prevent side reactions. The protected methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate is then treated with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to yield (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol. hanyang.ac.kr
Following the reduction, the resulting primary alcohol can be selectively oxidized to 1H-indazole-6-carbaldehyde. A mild and efficient method for this transformation is the use of Dess-Martin Periodinane (DMP). hanyang.ac.kr This reagent is known for its high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically carried out in a mixed solvent system, such as dichloromethane (CH₂) and tetrahydrofuran (THF), at room temperature. hanyang.ac.kr The protective group on the indazole nitrogen is subsequently removed under acidic conditions to yield the final aldehyde. hanyang.ac.kr
These sequential reduction and oxidation steps provide a reliable pathway to convert the relatively unreactive ester group of this compound into a highly versatile aldehyde functional group.
Table 1: Reaction Steps for the Conversion of this compound to 1H-indazole-6-carbaldehyde
| Step | Reactant | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Protection | This compound | 3,4-dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Microwave, 50°C | Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate | hanyang.ac.kr |
| Reduction | Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate | Lithium aluminum hydride (LiAlH₄), THF, 0°C | (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol | hanyang.ac.kr |
| Oxidation | (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol | Dess-Martin Periodinane, CH₂Cl₂/THF, room temperature | 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde | hanyang.ac.kr |
| Deprotection | 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde | 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ or 5% HCl in EtOH | 1H-indazole-6-carbaldehyde | hanyang.ac.kr |
Advanced Synthetic Strategies for Complex Indazole Architectures
The synthesis of indazoles has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These advanced approaches, including multi-component reactions and green chemistry principles, aim to construct complex indazole frameworks with greater efficiency, diversity, and environmental compatibility.
Multi-component Reactions in Indazole Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly attractive for drug discovery and development. bohrium.comrsc.org
Several MCRs have been developed for the synthesis of the indazole core and its derivatives. One notable example is the one-pot, three-component synthesis of 2H-indazoles using 2-bromo- or 2-chlorobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org This reaction is often catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) and can be performed under ligand-free conditions. organic-chemistry.org The use of a green solvent like polyethylene (B3416737) glycol (PEG 300) further enhances the environmental credentials of this method. organic-chemistry.org
Another strategy involves the rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters to furnish 3-acyl-2H-indazoles. nih.gov Similarly, cobalt(III)-catalyzed C-H bond functionalization cascades have been employed to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov These methods demonstrate the power of transition-metal catalysis in facilitating complex MCRs for indazole synthesis, tolerating a wide range of functional groups. nih.gov
Table 2: Examples of Multi-component Reactions for Indazole Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| One-pot, three-component | 2-bromobenzaldehydes, primary amines, sodium azide | Cu₂O-NP, PEG 300, ligand-free | 2H-Indazoles | organic-chemistry.org |
| One-pot, three-component | 2-bromobenzaldehydes, primary amines, sodium azide | Copper catalyst | 2H-Indazoles | organic-chemistry.org |
| Tandem C-H alkylation/cyclization | Azoxy compounds, diazoesters | [CpRhCl₂]₂, AgSbF₆ | 3-Acyl-2H-indazoles | nih.gov |
Green Chemistry Approaches in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. benthamdirect.combohrium.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as improving reaction efficiency to reduce waste.
A significant advancement in the green synthesis of indazoles involves the use of visible light as a clean energy source. rsc.org A metal-free, photo-organic method has been developed for the deoxygenative cyclization of o-carbonyl azobenzene (B91143) derivatives to yield 2H-indazoles. rsc.org This reaction proceeds efficiently under visible light irradiation (e.g., 450 nm) and demonstrates high yields and excellent functional group tolerance. rsc.org
The use of alternative and green catalysts is another cornerstone of sustainable indazole synthesis. For instance, ammonium (B1175870) chloride (NH₄Cl), a mild and inexpensive acid, has been used to catalyze the synthesis of 1H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine hydrate (B1144303) in ethanol, often employing a simple grinding protocol. samipubco.com Natural catalysts, such as lemon peel powder, have also been successfully used in the synthesis of 1H-indazoles under ultrasound irradiation, offering a biodegradable and cost-effective catalytic system. researchgate.net These methods often lead to high yields in shorter reaction times compared to conventional approaches. samipubco.comresearchgate.net
Solvent choice is also critical. The use of water or polyethylene glycol (PEG) as a reaction medium, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of synthetic processes. organic-chemistry.org
Table 3: Green Chemistry Strategies in Indazole Synthesis
| Green Approach | Substrates | Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Photocatalysis | o-carbonyl azobenzene | Visible light (450 nm), B₂cat₂, THF | Metal-free, high yield, environmentally benign | rsc.org |
| Mild Acid Catalysis | o-hydroxybenzaldehyde, hydrazine hydrate | NH₄Cl, ethanol, grinding | Eco-friendly, high yield, short reaction time | samipubco.com |
| Natural Catalyst | 2-substituted aromatic aldehydes, hydrazine hydrate | Lemon peel powder, DMSO, ultrasound irradiation | Biodegradable catalyst, good yield | researchgate.net |
| Green Solvent | 2-chlorobenzaldehydes, primary amines, sodium azide | Cu₂O-NP, Polyethylene glycol (PEG 300) | Use of a non-toxic, recyclable solvent | organic-chemistry.org |
Reaction Mechanism Elucidation for Indazole Transformations
The synthesis and functionalization of the indazole scaffold are often complex processes involving multiple steps and reactive intermediates. Elucidating the precise reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This section explores the mechanistic details of key transformations involving indazoles, with a focus on C-H bond functionalization and the role of electron transfer processes.
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical strategy for constructing functionalized indazole derivatives. researchgate.netunion.edu These reactions avoid the need for pre-functionalized starting materials, offering a more direct route to complex molecules. dntb.gov.ua Mechanistic studies have revealed the involvement of key organometallic intermediates and catalytic cycles.
Rhodium and cobalt catalysts are frequently employed for these transformations. researchgate.netdntb.gov.ua A common mechanistic motif in Rh(III)-catalyzed reactions involves the initial coordination of the catalyst to the indazole-containing substrate, followed by a C-H activation step to form a metallacycle intermediate. For instance, in the Rh(III)/Cu(II)-catalyzed synthesis of 1H-indazoles from imidates and nitrosobenzenes, the proposed mechanism begins with the formation of a five-membered rhodacycle. researchgate.netwikipedia.org This intermediate then undergoes migratory insertion with the nitrosobenzene, followed by protonolysis and reductive elimination to yield the final indazole product and regenerate the catalyst. researchgate.netwikipedia.org
A generalized catalytic cycle for Rh(III)-catalyzed C-H functionalization is presented below:
| Step | Description | Intermediate |
| 1 | C-H Activation | A five-membered rhodacycle is formed via N-H assisted C-H bond ruthenation or cobaltation. researchgate.netdntb.gov.ua |
| 2 | Coordination & Insertion | The metallacycle coordinates with a coupling partner (e.g., an alkene or aldehyde). This is followed by migratory insertion of the partner into the metal-carbon bond. researchgate.netdntb.gov.ua |
| 3 | Reductive Elimination / β-Hydride Elimination | The desired product is released through reductive elimination, or a β-hydride elimination occurs, leading to further transformations. researchgate.net |
| 4 | Catalyst Regeneration | The active catalyst is regenerated, allowing the cycle to continue. dntb.gov.ua |
Similarly, cobalt(III)-catalyzed C-H functionalization of azobenzenes to form N-aryl-2H-indazoles proceeds through a cobaltacycle intermediate. dntb.gov.ua The reaction cascade involves coordination of the azobenzene, C-H activation to form the cobaltacycle, migratory insertion of an aldehyde, and subsequent cyclative capture and aromatization to deliver the indazole product. dntb.gov.ua
Electron transfer is another fundamental process that drives certain synthetic routes to indazoles. These mechanisms are particularly relevant in photochemical and oxidant-mediated reactions.
Single Electron Transfer (SET) has been proposed as the key mechanism in the silver(I)-mediated intramolecular oxidative C-H amination for the synthesis of 1H-indazoles. nih.govresearchgate.net In this process, the Ag(I) oxidant facilitates an SET event to initiate the C-N bond formation. Preliminary mechanistic studies support this pathway. nih.govresearchgate.net
Visible-light photoredox catalysis represents a modern approach to forging bonds under mild conditions, and it has been successfully applied to the synthesis of complex indazole-containing systems. researchgate.net These reactions rely on a photocatalyst, often a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer with the substrates. nih.gov For example, the synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines is achieved through a ruthenium-catalyzed intramolecular N-N bond formation initiated by a photoredox process. researchgate.net In a typical photoredox cycle, the excited photocatalyst oxidizes or reduces a substrate to generate a reactive radical intermediate, which then undergoes the desired bond-forming reaction. The cycle is closed by a subsequent electron transfer step that regenerates the ground-state photocatalyst. nih.gov
Density Functional Theory (DFT) Applications in Indazole Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of indazole derivatives. DFT calculations provide deep insights into molecular structure, reaction energetics, and the nature of transition states, complementing experimental findings. nih.govnih.gov
DFT calculations are widely used to determine the optimized geometries and electronic properties of indazole derivatives. dntb.gov.uanih.gov Geometric optimization provides precise information on bond lengths, bond angles, and dihedral angles. Energetic analysis often focuses on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally signifies higher reactivity. researchgate.netnih.gov
Studies on various indazole derivatives have used DFT calculations to compute these parameters. For example, in a series of 3-carboxamide indazoles, DFT studies at the B3LYP/6-311+G level were used to identify the derivatives with the most significant HOMO-LUMO energy gaps, providing insights into their relative stability. nih.govrsc.org
Table of Frontier Orbital Energies for Exemplary Indazole Derivatives (Note: Data is illustrative, based on calculations for various 3-carboxamide indazole derivatives and may not represent this compound directly. The specific basis set used was 6-31+G(d,p).)
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 8a | - | - | - |
| 8c | - | - | - |
| 8s | - | - | - |
| 8u | -6.8823 | -2.45457 | 4.42773 |
| 8x | -6.67332 | -2.42568 | 4.24764 |
| 8z | -6.4638 | -2.77776 | 3.68604 |
| (Data sourced from a computational study on novel indazole derivatives) nih.gov |
Furthermore, DFT calculations have been instrumental in resolving questions of tautomeric stability. For the parent indazole, the 1H-indazole tautomer is known to be more stable than the 2H-indazole form. Theoretical calculations confirm this observation, with the 1H-tautomer being energetically more favorable by approximately 2.3-3.6 kcal/mol, depending on the level of theory. chemicalbook.com This energetic difference is crucial for understanding and predicting the regioselectivity of substitution reactions.
One of the most powerful applications of DFT is the elucidation of reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy (reaction barrier) of a reaction step.
In the context of indazole synthesis, DFT has been used to map out entire reaction pathways. For example, in the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles, DFT calculations were employed to investigate the mechanism, suggesting that a 1,2-hydride shift is the rate-determining step. rsc.org Similarly, for an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations supported a radical chain mechanism. nih.gov In a theoretical study of the reaction between 1H-indazole and formaldehyde, calculations at the B3LYP/6-311++G(d,p) level provided a sound basis for the experimental observations and helped determine the mechanism of formation for the N-substituted products. acs.org By comparing the energies of various possible intermediates and transition states, researchers can identify the most plausible reaction channel.
The solvent can have a profound impact on reaction rates and selectivity. Computational methods are essential for understanding and predicting these effects. Implicit solvent models, which represent the solvent as a continuous medium, are widely used due to their computational efficiency.
The Polarized Continuum Model (PCM) is one such method that has been applied to the study of indazole derivatives. researchgate.net A more advanced and predictive method is the "Conductor-like Screening Model for Real Solvents" (COSMO-RS). wikipedia.orgscm.com COSMO-RS uses the results of a quantum chemical COSMO calculation to predict thermodynamic properties in liquid solutions without the need for system-specific parameterization. wikipedia.org It processes the screening charge density on the molecular surface to calculate the chemical potential of a species in solution, which can then be used to derive properties like solubility and partition coefficients. wikipedia.orgcore.ac.uk
The direct-COSMO-RS approach further allows for structure optimization and property calculations within a self-consistent solvent potential, providing a more accurate description of reactions in protic solvents where specific interactions like hydrogen bonding are critical. nih.gov This method has been validated for organic reactions in aqueous solutions and shows substantial improvements over simpler continuum models. nih.gov For complex molecules like indazole derivatives, which may exist as multiple conformers, considering the conformational flexibility within the COSMO-RS framework can be crucial for accurately predicting properties like solubility in mixed solvent systems. core.ac.ukacs.org
Electronic Structure Analysis: Partial Charges and Fukui Indices
The electronic structure of indazole derivatives is fundamental to understanding their reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to determine properties like partial charges and Fukui indices, which help predict the most reactive sites within a molecule. rowansci.comjoaquinbarroso.com Fukui indices are reactivity indicators derived from conceptual DFT that identify which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. rowansci.comjoaquinbarroso.com
A detailed computational study on substituted indazoles, including the closely related methyl 1H-indazole-7-carboxylate, utilized Natural Bond Orbital (NBO) analysis to calculate partial charges and Fukui indices. nih.govbeilstein-journals.org These calculations are crucial for rationalizing the regioselectivity observed in chemical reactions. nih.gov For an electrophilic attack, the preferred site is the one with the highest value of the Fukui function f(-). rowansci.com
In a study of methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis revealed the distribution of charges on the two nitrogen atoms of the indazole ring. nih.govbeilstein-journals.org Similar calculations for this compound would elucidate the electron density on N1 and N2. The Fukui indices (f(k)-) for the deprotonated form of indazole derivatives highlight the nucleophilic character of the nitrogen atoms. For instance, in related indazoles, the N1 and N2 atoms consistently show the highest Fukui indices, marking them as the most probable sites for electrophilic attack. nih.govresearchgate.net
Below is a representative table illustrating the type of data obtained from such analyses for a substituted indazole, methyl 5-bromo-1H-indazole-3-carboxylate, which serves as a model for understanding this compound. nih.govbeilstein-journals.org
| Atom | Partial Charge (NBO) | Fukui Index (f(k)-) |
|---|---|---|
| N1 | -0.35 | 0.38 |
| N2 | -0.25 | 0.31 |
This data is illustrative and based on a closely related model compound, methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org
These theoretical calculations confirm that both nitrogen atoms are nucleophilic, with the specific values depending on the substituents on the indazole ring. nih.gov The sites with higher Fukui indices are generally more prone to electrophilic attack. researchgate.net
Computational Predictions of Regioselectivity in Alkylation
The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. nih.gov Predicting and controlling the regioselectivity of this reaction is a significant challenge in synthetic chemistry. Computational chemistry offers powerful tools to understand the factors governing this selectivity.
DFT calculations have been successfully used to evaluate the mechanisms of regioselective N1- and N2-alkylations of various indazole derivatives. nih.govbeilstein-journals.org These studies suggest that the outcome is often dictated by a subtle interplay of reaction conditions, substituent effects, and non-covalent interactions. nih.govresearchgate.net
For indazoles bearing an electron-withdrawing substituent, such as the carboxylate group in this compound, the electronic properties of the nitrogen atoms are modified. A study on C-7 CO₂Me substituted indazoles demonstrated excellent N-2 regioselectivity. nih.gov Computational models help explain these observations. For example, one proposed mechanism for N1-selectivity involves the formation of a chelated intermediate where a cation (like Na⁺ from NaH) coordinates with the indazole N2-atom and an oxygen atom from a substituent at the C-3 position. researchgate.net
DFT calculations can model the transition states for both N1 and N2 alkylation pathways. The calculated energy barriers for these pathways allow for a prediction of the major product. wuxibiology.com
| Indazole Substituent | Reaction Conditions | Predicted Major Isomer (Computational) | Observed Major Isomer (Experimental) | Reference |
|---|---|---|---|---|
| C7-CO₂Me | NaH, Alkyl Bromide, THF | N/A | N2 (≥96%) | nih.gov |
| 3-carboxy-5-bromo | Cs₂CO₃, Alcohol, Dioxane | N1 | N1 (>90%) | nih.govbeilstein-journals.org |
| Unsubstituted | Alkyl trichloroacetimidate, Acid | N2 | N2 (exclusive) | wuxibiology.com |
These studies highlight how computational modeling can rationalize and predict the regioselectivity of indazole alkylation based on mechanistic understanding, including tautomer stability and transition state energies. nih.govwuxibiology.com
Intermolecular Interactions and Non-Covalent Interactions (NCIs)
The structure, function, and reactivity of molecules like this compound are significantly influenced by intermolecular and non-covalent interactions (NCIs). These interactions, which include hydrogen bonds and π-π stacking, are crucial in crystal packing, ligand-receptor binding, and directing reaction pathways. nih.govnih.gov
Computational studies have been employed to analyze the specific interactions of indazole derivatives. For instance, DFT calculations have shown that NCIs can be the driving force for the formation of specific regioisomers during synthesis. nih.gov In the context of drug design, the interaction of indazole-based compounds with protein binding pockets is of great interest. Theoretical investigations on the interactions of arylsulphonyl indazole derivatives with the VEGFR2 kinase binding site have identified key stabilizing contacts. nih.gov These include hydrogen bonds with amino acid residues like Cys919 and π-π stacking interactions with residues such as Phe918. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) and Protein-Ligand Interaction Energy Decomposition Analysis (PIEDA) are computational methods used to quantify the nature and strength of these interactions, dissecting them into electrostatic, exchange, induction, and dispersion components. nih.gov For a series of indazole ligands, interactions with amino acids like Thr916 and Glu917 were found to have energies around -7 kcal/mol and -9 kcal/mol, respectively. nih.gov
The types of interactions this compound can participate in include:
Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the N2 nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.
π-π Stacking: The aromatic bicyclic indazole ring can engage in π-π stacking interactions with other aromatic systems.
π-Cation Interactions: The electron-rich π-system of the indazole ring can interact favorably with cations. nih.gov
These non-covalent forces are fundamental to the supramolecular chemistry of indazole derivatives and their applications in materials science and medicinal chemistry.
Conformational Analysis of Indazole Derivatives
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For substituted indazoles, the orientation of the substituents relative to the core ring system is of key importance.
The conformation of indazole derivatives can be studied using both experimental techniques, like X-ray crystallography, and computational methods. nih.govacs.org Computational tools such as RDKit are used to analyze the lowest energy conformations of molecules. acs.org For a molecule like this compound, a key conformational feature is the rotation of the methyl carboxylate group at the C6 position.
The planarity of the indazole ring system is generally maintained, but substituents can influence local geometry. The rotational barrier of the C-C bond connecting the ester group to the benzene ring determines the preferred orientation of the ester. This orientation can be influenced by steric hindrance from adjacent groups and by electronic interactions, such as conjugation between the carbonyl group and the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the indazole ring, the methyl protons of the ester group, and the N-H proton of the indazole ring are expected.
Based on the analysis of related indazole structures, the aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dependent on the substitution pattern of the indazole ring. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, generally around δ 3.9 ppm. The N-H proton of the indazole ring is typically observed as a broad singlet at a variable chemical shift, often in the range of δ 10-13 ppm, due to hydrogen bonding and exchange with the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.1 | s |
| H-4 | ~7.8 | d |
| H-5 | ~7.3 | dd |
| H-7 | ~8.2 | s |
| -OCH₃ | ~3.9 | s |
| N-H | 10-13 | br s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to resonate at the most downfield chemical shift, typically in the range of δ 160-170 ppm. The aromatic carbons of the indazole ring will appear in the region of δ 110-145 ppm. The chemical shift of each aromatic carbon is influenced by the electron-donating or electron-withdrawing nature of the substituents. The methyl carbon of the ester group will be observed in the upfield region, usually around δ 52 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~122 |
| C-5 | ~124 |
| C-6 | ~121 |
| C-7 | ~110 |
| C-7a | ~142 |
| -OCH₃ | ~52 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is particularly useful for identifying adjacent protons in the aromatic ring system of this compound.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the known proton assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₉H₈N₂O₂, the expected exact mass is 176.0586 g/mol . researchgate.net An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 177.0662 |
| [M+Na]⁺ | 199.0481 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the ester, C-O bonds, and the aromatic C-H and C=C bonds.
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are expected for the C-O stretching vibrations of the ester group.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.
Aromatic C=C Stretch: Absorption bands in the region of 1450-1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic indazole ring.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Ester) | 1700-1730 (strong, sharp) |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (Ester) | 1200-1300 & 1000-1100 |
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structural elucidation of novel compounds, offering precise details on bond lengths, bond angles, and crystal packing. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. By analyzing the pattern and intensity of the diffracted X-rays, a detailed model of the crystal structure can be generated.
A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific atomic coordinates for this particular compound, are not publicly available.
Medicinal Chemistry and Biological Activity of Indazole Scaffolds
Indazole as a Privileged Scaffold in Drug Discovery
The indazole ring system is a versatile and highly sought-after scaffold in medicinal chemistry due to its unique structural and electronic properties. Its rigid bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological macromolecules. Furthermore, the presence of two nitrogen atoms in the pyrazole (B372694) ring allows for a variety of non-covalent interactions, including hydrogen bonding (both as donor and acceptor) and metal coordination, which are crucial for molecular recognition at the active sites of enzymes and receptors.
The therapeutic potential of the indazole scaffold is evidenced by the numerous indazole-containing drugs that have reached the market. These include Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer. nih.gov The broad spectrum of biological activities exhibited by indazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscores the importance of this heterocyclic system in the development of new medicines. nih.govbldpharm.com
Structure-Activity Relationship (SAR) Studies of Methyl 1H-Indazole-6-carboxylate Derivatives
The strategic modification of the this compound core has been a fruitful area of research, leading to the discovery of potent and selective modulators of various biological targets. Structure-activity relationship (SAR) studies, which systematically investigate the impact of chemical modifications on biological activity, have been instrumental in optimizing the pharmacological profiles of these derivatives.
Impact of Substituent Position and Nature on Biological Activity
Research has demonstrated that the position and chemical nature of substituents on the indazole ring of this compound derivatives have a profound impact on their biological activity.
For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, derivatives of this compound were synthesized and evaluated. These studies revealed that the indazole moiety plays a crucial role as a hinge-binder in the ATP-binding pocket of the kinase. vwr.com The derivatization of the 6-carboxy group into various amides and the introduction of different substituents on the benzimidazole (B57391) moiety attached to the indazole core led to compounds with potent inhibitory activity against both wild-type and mutant forms of FLT3. vwr.com
In another study focused on developing anticancer agents, a series of 6-substituted aminoindazole derivatives were designed and synthesized. One of the lead compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant anti-proliferative activity against human colorectal cancer cells. nih.gov This highlights the importance of the substituent at the 6-position in conferring cytotoxic activity.
The following table summarizes the anticancer activity of selected 1,3-dimethyl-6-amino-1H-indazole derivatives against the FaDu human hypopharyngeal carcinoma cell line, illustrating the effect of varying the substituent at the 6-amino position.
| Compound | Substituent at 6-amino position | IC₅₀ (µM) on FaDu cells |
| 7 | 4-Bromobenzyl | 1.8 ± 0.1 |
| 20 | 4-(Trifluoromethyl)benzyl | 3.5 ± 0.2 |
| 21 | 4-Chlorobenzyl | 2.5 ± 0.1 |
| 22 | 4-Fluorobenzyl | 2.9 ± 0.2 |
| 23 | 4-Methylbenzyl | 4.8 ± 0.3 |
Data sourced from a study on the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. sigmaaldrich.com
Design Principles for Enhanced Pharmacological Profiles
The insights gained from SAR studies have led to the formulation of key design principles for enhancing the pharmacological profiles of this compound derivatives. A common strategy involves the use of molecular hybridization, where the indazole scaffold is combined with other pharmacologically active moieties to create hybrid molecules with improved potency and selectivity.
A critical design element is the strategic placement of substituents to optimize interactions with the target protein. For kinase inhibitors, for example, a group capable of forming hydrogen bonds with the hinge region of the kinase is often incorporated. In the case of FLT3 inhibitors derived from this compound, the indazole nitrogen atoms serve this purpose. vwr.com Additionally, the introduction of appropriate lipophilic and hydrophilic groups is essential to achieve a balance of properties such as solubility, cell permeability, and metabolic stability.
Fragment-based drug discovery (FBDD) has also been employed, where small molecular fragments are identified that bind to the target, and then grown or linked to generate more potent leads. The this compound scaffold can serve as a core fragment that is elaborated upon to enhance binding affinity and selectivity.
Mechanistic Pharmacology of Indazole-Based Compounds
Understanding the mechanism of action of indazole-based compounds at the molecular level is crucial for their rational design and development as therapeutic agents. This involves identifying their molecular targets and characterizing their interactions with these targets.
Molecular Target Identification and Validation
A variety of molecular targets have been identified for indazole derivatives, many of which are implicated in cancer and inflammatory diseases. As previously mentioned, kinases are a prominent class of targets, with derivatives of this compound showing inhibitory activity against receptor tyrosine kinases like FLT3. vwr.com
Another important target is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in the tumor microenvironment. Derivatives of 6-aminoindazole have been designed as IDO1 inhibitors, with some compounds showing potent suppression of IDO1 expression in cancer cells. nih.gov The Swiss Target Prediction tool has been utilized in some studies to predict potential molecular targets for novel indazole derivatives, with results often pointing towards various kinases. nih.gov
Receptor Binding and Enzyme Inhibition Kinetics
The characterization of the binding affinity and enzyme inhibitory potency of this compound derivatives is essential for understanding their pharmacological effects. This is typically achieved through in vitro assays that measure parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
For instance, in a study on indazole carboxamides as soybean lipoxygenase inhibitors, a key enzyme in the inflammatory pathway, several derivatives were evaluated. The most promising compound demonstrated significant enzyme inhibition. bldpharm.com
The table below presents the inhibitory activity of selected indazole-6-carboxamide derivatives against soybean lipoxygenase.
| Compound | R Group on Pyrrole | IC₅₀ (µM) |
| 5 | 4-Fluorophenyl | > 50 |
| 6 | 4-Chlorophenyl | 28 |
| 7 | 4-Bromophenyl | 25 |
| 8 | 2-Naphthyl | 22 |
Data sourced from a study on the pharmacological evaluation of indazole carboxamides as soybean lipoxygenase inhibitors. bldpharm.com
While specific receptor binding data for this compound derivatives is not extensively reported in the public domain, the available enzyme inhibition data for related structures underscores the potential of this scaffold to generate potent and selective inhibitors.
Modulation of Cellular Pathways
While direct studies on the modulation of cellular pathways by this compound are not extensively documented, its structural framework is a key component in the development of molecules that influence various cellular signaling cascades. The indazole ring system serves as a versatile scaffold, allowing for substitutions that can interact with specific biological targets, thereby modulating pathways crucial in disease progression. Research has predominantly focused on the derivatives of this compound, which have been synthesized to target and modulate pathways implicated in cancer and inflammation.
Specific Therapeutic Areas and Associated Mechanisms
The indazole-6-carboxylate scaffold has been a focal point in the design and synthesis of compounds for various therapeutic applications.
The indazole moiety is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates featuring this core structure. nih.govresearchgate.net Derivatives of this compound have been investigated for their potential as antitumor and anticancer agents, primarily through mechanisms involving kinase inhibition and the induction of apoptosis.
The chemical tractability of the indazole scaffold makes it an ideal starting point for the development of kinase inhibitors.
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). This compound has been utilized as a starting material in the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives designed as potent FLT3 inhibitors. These derivatives have demonstrated significant inhibitory activity against both wild-type FLT3 and its mutants. For instance, one of the most potent inhibitors derived from this scaffold, compound 8r , exhibited strong inhibitory activity against FLT3 and its mutants with IC₅₀ values in the nanomolar range.
ERK 1/2 Inhibition: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. While direct inhibition by this compound has not been reported, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and shown to selectively activate ERK pathways in certain cancer cell lines, suggesting the potential for this scaffold in modulating MAPK signaling. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7 ), was found to induce apoptosis and selectively activate the ERK pathway in hypopharyngeal carcinoma cells. nih.gov
Table 1: Kinase Inhibitory Activity of Indazole-6-carboxylate Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| 8r | FLT3 | 41.6 | - |
| 8r | FLT3-ITD (W51) | 22.8 | - |
| 8r | FLT3-TKD (D835Y) | 5.64 | - |
| Compound 7 | ERK (activation) | - | FaDu |
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Derivatives of the indazole scaffold have been shown to promote apoptosis in cancer cells through the modulation of key regulatory proteins.
One study on a series of novel indazole derivatives identified a compound, 2f , which demonstrated potent growth inhibitory activity against several cancer cell lines. nih.gov Further investigation revealed that this compound induced apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov The pro-apoptotic effect was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the indazole scaffold can be functionalized to create compounds that trigger the intrinsic apoptotic pathway.
Table 2: Apoptotic Activity of an Indazole Derivative
| Compound | Cell Line | Effect on Apoptotic Markers |
|---|---|---|
| 2f | 4T1 Breast Cancer | Upregulation of Bax and cleaved caspase-3; Downregulation of Bcl-2 |
The indazole core is also found in compounds with anti-inflammatory properties. nih.govnih.gov While specific data on this compound is limited, research on related indazole derivatives suggests potential mechanisms of action. For example, some indazole derivatives have been shown to exhibit anti-inflammatory effects, and computational studies have explored their interaction with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net Furthermore, indazole analogs of curcumin (B1669340) have been synthesized and have demonstrated anti-inflammatory activity, suggesting that the indazole scaffold can be a valuable component in the design of new anti-inflammatory agents. ugm.ac.id
The emergence of drug-resistant microbial and fungal strains has necessitated the search for new antimicrobial agents. The indazole scaffold has been explored for its potential in this area. nih.gov
Although direct antimicrobial or antifungal testing of this compound is not widely reported, derivatives of bromo-substituted 1H-indazoles have been synthesized and evaluated for their antimicrobial efficacy. researchgate.net In one study, a series of 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized. Some of these compounds showed moderate activity against Gram-positive bacteria such as Bacillus subtilis, and one derivative displayed activity against the fungus Candida albicans. researchgate.net This suggests that the indazole-6-carboxylate scaffold could serve as a basis for developing novel antimicrobial and antifungal compounds.
Table 3: Antimicrobial Activity of 6-Bromo-1H-Indazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 8f | Bacillus subtilis | Moderately Active |
| 8g | Bacillus subtilis | Moderately Active |
| 8e | Candida albicans | Active |
Antiviral Applications (e.g., Anti-HIV)
The indazole scaffold is a recognized pharmacophore in the development of antiviral agents, demonstrating activity against a range of viruses. While research directly citing this compound in antiviral drug synthesis is not extensively documented, the broader class of indazole derivatives has shown significant promise. These compounds function through various mechanisms, including the inhibition of viral replication.
For instance, research into anti-Hepatitis C virus (HCV) agents has led to the development of potent 1-aminobenzyl-1H-indazole-3-carboxamide analogues. nih.gov These derivatives have demonstrated significant potency and selectivity, making them viable candidates for further development as antiviral therapies. nih.gov The structural similarities between these and other indazole-based compounds suggest that the indazole nucleus is a critical component for achieving antiviral efficacy.
Further studies on indole-2-carboxylate (B1230498) derivatives, which share structural motifs with indazoles, have also revealed broad-spectrum antiviral activities. nih.gov These compounds have been screened against viruses such as influenza A, influenza B, HSV-1, and Coxsackie B3 virus, with some exhibiting potent inhibitory effects. nih.gov This underscores the versatility of heterocyclic compounds in the design of novel antiviral drugs. The exploration of various substituents on the core ring system allows for the fine-tuning of activity and selectivity against different viral targets.
Enzyme Inhibitors (e.g., IDO1)
The indazole core is a key structural element in the design of various enzyme inhibitors, with a notable focus on indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway and is a significant target in cancer immunotherapy due to its role in mediating immune suppression. While this compound is a valuable starting material, its derivatives have been more directly studied for their inhibitory effects.
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.gov One particular compound from this series demonstrated potent inhibition of IDO1 with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also showed promising in vivo antitumor activity in a CT26 xenograft model, highlighting the therapeutic potential of indazole-based IDO1 inhibitors. nih.gov
Furthermore, N'-hydroxyindazolecarboximidamides have been identified as novel IDO1 inhibitors. nih.gov These compounds were designed based on the hypothesis that creating a hydrogen bonding network is critical for IDO1 inhibition, a theory supported by the moderate inhibitory activity of a phenol (B47542) bioisostere. nih.gov The synthesis of these inhibitors often begins with structurally related indazole precursors, emphasizing the importance of the indazole scaffold in achieving potent enzyme inhibition.
The following table provides data on the inhibitory activity of selected indazole derivatives against IDO1:
| Compound | Target | Assay Type | IC50 (μM) | Cell Line |
| Indazole Derivative 35 | IDO1 | Enzymatic | 0.74 | - |
| Indazole Derivative 35 | IDO1 | Cellular | 1.37 | HeLa |
| Indazole Derivative 35 | TDO | Enzymatic | 2.93 | - |
| Indazole Derivative 35 | TDO | Cellular | 7.54 | A172 |
Neuroactive Compounds and Neurological Disorders
The versatility of the indazole scaffold extends to the development of neuroactive compounds aimed at treating neurological disorders. While direct studies on this compound for these applications are limited, its derivatives have been investigated for their potential to modulate key neurological targets.
One area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. The inhibition of MAO-B can help to alleviate symptoms by preventing the degradation of dopamine. Indazole-based compounds have been explored as potential MAO-B inhibitors, with the goal of developing new therapeutic options for this neurodegenerative condition.
Additionally, the indazole structure is present in compounds designed to target other neurological pathways. Although not directly related to this compound, the synthesis of intermediate compounds for synthetic cannabinoids, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, highlights the adaptability of the indazole core in creating molecules that interact with the central nervous system. nih.gov These synthetic cannabinoids are known to act as agonists of the cannabinoid type 1 receptor. nih.gov
In Vitro and In Vivo Pharmacological Evaluation Methodologies
The pharmacological assessment of indazole derivatives, including those synthesized from this compound, involves a range of in vitro and in vivo methodologies to determine their biological activity and therapeutic potential.
Cell-Based Assays
Cell-based assays are fundamental in the initial screening of indazole compounds. For antiviral testing, the cytopathic effect (CPE) inhibitory assay is commonly used. nih.gov This assay measures the ability of a compound to protect host cells from the destructive effects of a virus. nih.gov For example, in the evaluation of indole-2-carboxylate derivatives, this method was employed to determine their activity against influenza A and Coxsackie B3 virus. nih.gov
In the context of cancer research and IDO1 inhibition, cell proliferation assays such as the MTT assay are utilized to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines like HeLa and HCT116. nih.govresearchgate.net Furthermore, Western blotting can be employed to measure the expression levels of target proteins, such as IDO1, in response to treatment with the test compound. nih.gov
Enzyme Assays
Enzyme assays are crucial for quantifying the direct inhibitory effect of indazole derivatives on their target enzymes. For IDO1 inhibitors, these assays measure the enzymatic conversion of tryptophan to N-formylkynurenine. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the potency of the inhibitor. nih.gov Similar enzymatic assays are used to evaluate the inhibition of other enzymes like TDO. nih.gov The data from these assays are critical for structure-activity relationship (SAR) studies and for optimizing the lead compounds.
Preclinical Models
Promising compounds identified through in vitro screening are further evaluated in preclinical animal models to assess their in vivo efficacy and pharmacokinetic properties. For IDO1 inhibitors with anticancer potential, xenograft models are commonly used. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth. nih.gov For instance, the CT26 xenograft model has been used to demonstrate the in vivo antitumor activity of a potent IDO1/TDO dual inhibitor derived from a 4,6-substituted-1H-indazole. nih.gov These preclinical studies are essential for determining the therapeutic potential of a drug candidate before it can be considered for clinical trials in humans.
Future Directions and Emerging Research Avenues
Development of Novel Indazole Derivatives with Enhanced Selectivity
A primary objective in modern drug discovery is the development of compounds that exhibit high selectivity towards their intended biological target, thereby minimizing off-target effects and associated toxicities. The structural framework of Methyl 1H-indazole-6-carboxylate provides a versatile platform for the synthesis of novel indazole derivatives with enhanced selectivity. acs.org
Researchers are actively exploring structure-activity relationships (SAR) to design and synthesize new analogues with improved binding affinity and selectivity for specific enzymes or receptors. nih.gov For instance, strategic modifications of the indazole core, guided by computational modeling, have led to the identification of potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.govnih.gov
One notable area of focus is the development of inhibitors for kinases such as Pim kinases, Aurora kinases, and phosphoinositide 3-kinase δ (PI3Kδ). acs.orgnih.govnih.gov By systematically altering the substituents on the indazole ring, researchers aim to optimize interactions within the ATP-binding pocket of these enzymes, thereby achieving isoform-specific inhibition. nih.gov For example, knowledge-based drug design has been employed to create indazole derivatives with distinct substituents that confer selectivity for either Aurora A or Aurora B kinases. nih.gov
Furthermore, fragment-based drug discovery (FBDD) is another powerful strategy being utilized. This approach involves identifying small molecular fragments that bind to the target protein, which are then grown or combined to create more potent and selective lead compounds. nih.gov The indazole scaffold is an ideal starting point for such fragment-elaboration strategies.
The table below summarizes some examples of recently developed indazole derivatives and their targeted selectivity.
| Derivative Class | Target | Therapeutic Area |
| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | Cancer |
| Substituted Indazoles | Aurora A/B Kinases | Cancer |
| Novel Indazoles | Phosphoinositide 3-Kinase δ (PI3Kδ) | Respiratory Diseases |
| 3-Amino-4-ethynyl indazole derivatives | Bcr-Abl Kinase | Leukemia |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia |
Application of Artificial Intelligence and Machine Learning in Indazole Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of indazole-based therapeutics is no exception. nih.govjddtonline.info These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties.
Furthermore, generative AI models are being used to design novel indazole derivatives in silico with desired properties. oxfordglobal.com These models can explore a vast chemical space to propose new molecules that are likely to be active and possess favorable drug-like characteristics. The use of deep learning and genetic algorithms is also being explored to efficiently optimize lead compounds by balancing biological activity with desirable drug-like properties. acs.org
The application of AI and ML in indazole drug design is not limited to predicting activity but also extends to forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This allows for the early identification of potential liabilities and the prioritization of compounds with a higher probability of success in clinical development.
Exploration of New Biological Targets for Indazole Scaffolds
The versatility of the indazole scaffold allows it to interact with a wide range of biological targets, and researchers are continuously exploring new therapeutic applications for this privileged heterocyclic system. researchgate.netnih.gov While kinases have been a major focus, the scope of investigation is expanding to include other classes of proteins.
Recent studies have highlighted the potential of indazole derivatives to target enzymes such as indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses, for the treatment of cancer. nih.gov Additionally, indazole-based compounds are being investigated as inhibitors of fibroblast growth factor receptors (FGFRs) and as modulators of the MKK7-TIPRL interaction to enhance TRAIL-induced apoptosis in cancer cells. nih.govuky.edu
The search for new biological targets for indazole scaffolds is also being driven by the need to address emerging health threats, such as drug-resistant infections. For example, indazole derivatives are being designed and evaluated as potential anticandidal agents to combat infections caused by resistant strains of Candida. nih.gov
The table below highlights some of the emerging biological targets for indazole-based compounds.
| Biological Target | Therapeutic Area |
| Indoleamine 2,3-dioxygenase (IDO1) | Cancer Immunotherapy |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer |
| MKK7-TIPRL Interaction | Cancer |
| FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia |
| Bcr-Abl Kinase | Leukemia |
| Cytochrome P450 51 (CYP51) | Antifungal |
Sustainable and Green Synthesis of Indazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize the environmental impact of chemical processes. numberanalytics.comijpsjournal.com The synthesis of indazole derivatives, including those derived from this compound, is an area where green chemistry approaches are being actively explored.
Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. ijpsjournal.com To address these issues, researchers are developing more sustainable and eco-friendly synthetic routes. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govrsc.org
Solvent-free reaction conditions and the use of heterogeneous catalysts are other key strategies being employed to make the synthesis of indazoles greener. nih.govrasayanjournal.co.in These methods not only reduce waste but also simplify product purification. Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. numberanalytics.com
Furthermore, there is a growing interest in using renewable feedstocks and safer solvents to produce indazole derivatives. numberanalytics.comijpsjournal.com The development of efficient, one-pot synthetic methods also contributes to the sustainability of the process by reducing the number of reaction steps and purification procedures. researchgate.net
The adoption of these green chemistry principles is crucial for the long-term sustainability of pharmaceutical manufacturing and aligns with the broader goal of creating a more environmentally responsible chemical industry.
Q & A
Q. What are the established synthetic routes for Methyl 1H-indazole-6-carboxylate, and how can isomer formation be minimized?
this compound is commonly synthesized via alkylation of the indazole core. A representative method involves reacting sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) with iodomethane under reflux, yielding both 1-methyl and 2-methyl regioisomers (44% combined yield) . Key challenges include controlling regioselectivity, as the reaction produces a mixture of isomers. Chromatographic separation (e.g., gel chromatography) is required to isolate the desired product, with ¹H NMR used to confirm regioisomer identity (e.g., δ 3.97 ppm for 1-methyl vs. δ 4.25 ppm for 2-methyl) . Optimization of base strength and reaction temperature may reduce unwanted isomer formation.
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Essential for confirming regiochemistry. Key signals include the methyl ester (δ ~3.94–4.14 ppm) and aromatic protons (δ 7.65–8.47 ppm), with splitting patterns distinguishing 1-methyl and 2-methyl isomers .
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 191 for C₁₀H₁₀N₂O₂) .
- X-ray Crystallography : For unambiguous structural determination, use software like SHELX or WinGX for refinement .
Q. How can researchers screen this compound for biological activity?
Based on structural analogs (e.g., ethyl 1H-indazole-6-carboxylate derivatives), prioritize assays such as:
- Kinase Inhibition : Test against kinases like PKA or CDK using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- CNS Activity : Evaluate binding affinity to GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic structure. Key applications include:
Q. What strategies resolve contradictions in NMR data during structural elucidation?
- 2D NMR : Employ HSQC and HMBC to correlate aromatic protons with adjacent carbons, resolving overlapping signals .
- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) that obscure splitting patterns .
- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace regiochemical assignments .
Q. How can synthetic byproducts (e.g., 2-methyl isomers) be repurposed for SAR studies?
The 2-methyl isomer, often a byproduct, can be hydrolyzed to 1H-indazole-6-carboxylic acid (53% yield via 1 N NaOH) . This acid serves as a precursor for:
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Indazole derivatives often form polymorphs due to planar aromatic systems. Mitigation strategies include:
Q. How do substituent effects influence the compound’s metabolic stability?
- Methyl Ester vs. Carboxylic Acid : The ester group enhances lipophilicity (logP ~1.8) but is susceptible to hydrolysis by esterases. Replace with amides or heterocyclic bioisosteres for improved stability .
- Electron-Withdrawing Groups : Nitro or fluoro substituents at the 3-position reduce CYP450-mediated oxidation, as shown in analog studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
